molecular formula C9H18ClN3 B7855288 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B7855288
M. Wt: 203.71 g/mol
InChI Key: TTWMSXFZOSODCE-UHFFFAOYSA-N
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Description

1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-one with ammonia in the presence of hydrochloric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar pyrazole derivatives, such as 1-isopropyl-3-methyl-1H-pyrazol-5-amine and 1-ethyl-3-methyl-1H-pyrazol-4-amine. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents and their impact on its reactivity and functionality.

Comparison with Similar Compounds

  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine

  • 1-Butyl-3-methyl-1H-pyrazol-4-amine

This comprehensive overview provides a detailed understanding of 1-isobutyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-6(2)5-12-8(4)9(10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWMSXFZOSODCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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